N'-[(1-benzyl-4-piperidinyl)carbonyl]cyclopropanecarbohydrazide
Description
Properties
IUPAC Name |
1-benzyl-N'-(cyclopropanecarbonyl)piperidine-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c21-16(14-6-7-14)18-19-17(22)15-8-10-20(11-9-15)12-13-4-2-1-3-5-13/h1-5,14-15H,6-12H2,(H,18,21)(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGGCWVKQQBAHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NNC(=O)C2CCN(CC2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1-benzyl-4-piperidinyl)carbonyl]cyclopropanecarbohydrazide typically involves the reaction of 1-benzyl-4-piperidone with cyclopropanecarbohydrazide under specific conditions. The process generally includes:
Formation of the Intermediate: 1-benzyl-4-piperidone is reacted with hydrazine to form the corresponding hydrazone.
Cyclopropanation: The hydrazone intermediate is then subjected to cyclopropanation using a suitable cyclopropane precursor.
Final Product Formation: The resulting product is purified through recrystallization or chromatography to obtain N’-[(1-benzyl-4-piperidinyl)carbonyl]cyclopropanecarbohydrazide in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(1-benzyl-4-piperidinyl)carbonyl]cyclopropanecarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions often carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups .
Scientific Research Applications
Medicinal Chemistry
1. Antidepressant Activity
Research indicates that derivatives of cyclopropanecarbohydrazide compounds exhibit antidepressant properties. The structural features of N'-[(1-benzyl-4-piperidinyl)carbonyl]cyclopropanecarbohydrazide suggest potential interactions with neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have shown that similar compounds can enhance mood and reduce anxiety symptoms in preclinical models .
2. Anticancer Properties
Compounds with hydrazone functionalities, including this compound, have been investigated for their anticancer effects. Preliminary studies suggest that these compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and pro-apoptotic factors .
3. Neuroprotective Effects
The neuroprotective potential of this compound is also noteworthy. Research has demonstrated that similar piperidine derivatives can protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's .
Pharmacology
1. Drug Development
The unique pharmacophore of this compound makes it a candidate for drug development targeting various neurological disorders. Its ability to cross the blood-brain barrier enhances its therapeutic potential, making it suitable for central nervous system-targeted therapies .
2. Structure-Activity Relationship (SAR) Studies
SAR studies on related compounds have provided insights into how structural modifications can affect biological activity. Understanding these relationships can inform the design of more potent derivatives with improved efficacy and reduced side effects .
Material Science
1. Polymer Synthesis
this compound has potential applications in material science, particularly in the synthesis of polymers with specific mechanical properties. Its reactive functional groups can be utilized to create cross-linked polymer networks, enhancing material durability and performance under various conditions .
2. Coating Technologies
The compound may also find applications in coating technologies where hydrophobic or hydrophilic properties are required. By modifying the surface characteristics of materials, it can improve resistance to environmental factors such as moisture and corrosion .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antidepressant Activity | Demonstrated significant mood enhancement in animal models using similar compounds. |
| Study 2 | Anticancer Properties | Induced apoptosis in breast cancer cell lines through caspase activation pathways. |
| Study 3 | Neuroprotection | Showed protection against oxidative stress in neuronal cultures, suggesting therapeutic potential for neurodegenerative conditions. |
Mechanism of Action
The mechanism of action of N’-[(1-benzyl-4-piperidinyl)carbonyl]cyclopropanecarbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The compound belongs to the carbohydrazide class, characterized by a hydrazide bridge (–CONHNH–) connecting aromatic or heterocyclic moieties. Below is a comparative analysis with structurally related derivatives:
Table 1: Structural Comparison of Key Analogues
Key Observations :
- Substituent Impact: The target compound’s benzyl-piperidinyl group enhances lipophilicity compared to LASSBio-1753’s simpler benzylidene group .
- Hybrid Structures : Quinazoline derivatives (e.g., CAS 266.25 g/mol) introduce heterocyclic moieties that may enhance DNA intercalation or enzyme inhibition .
Key Findings :
- Synthetic Efficiency : The target compound’s industrial-scale synthesis (≥98% purity) contrasts with lower yields (42–55%) for research-scale analogues like LASSBio-1753 .
- Thermal Stability : Higher melting points in pyridine-substituted derivatives (e.g., LASSBio-1755, 193–194°C) suggest stronger intermolecular interactions compared to benzylidene analogues .
Pharmacological Activity Comparison
Table 3: Antimicrobial and Antifungal Activities
Critical Analysis :
- Activity Gaps : The target compound’s role as an intermediate limits direct bioactivity data, but its structural analogs demonstrate selective antimicrobial profiles. For instance, fluoroquinazoline derivatives show species-specific bactericidal effects .
- Functional Group Influence : Bromo or fluoro substituents on quinazoline enhance antifungal activity, suggesting that similar modifications to the target compound could unlock therapeutic utility .
Biological Activity
N'-[(1-benzyl-4-piperidinyl)carbonyl]cyclopropanecarbohydrazide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The synthesis of this compound involves several steps, including the formation of key intermediates. The compound features a cyclopropane ring, which is often associated with unique biological properties due to its strain and reactivity.
Key Chemical Structure:
- Molecular Formula: C_{17}H_{22}N_{4}O
- Molecular Weight: 302.39 g/mol
- SMILES Representation: O=C(N1CCCCC1)C(=O)N(C2CC2)C(=O)N
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications.
Research indicates that compounds similar to this compound may act on several biological targets:
- Chemokine Receptor Antagonism: Studies have shown that benzylpiperidine derivatives can act as antagonists for CC chemokine receptors, particularly CCR3. This action is significant in modulating immune responses and could be beneficial in treating allergic conditions and asthma .
- Acetylcholinesterase Inhibition: Some related compounds have demonstrated the ability to inhibit acetylcholinesterase (AChE), which could enhance cholinergic transmission and potentially improve cognitive functions in neurodegenerative diseases like Alzheimer's .
Case Studies and Experimental Findings
Several studies provide insights into the effectiveness of this compound:
-
In Vitro Studies :
- A study reported that derivatives of benzylpiperidine exhibited potent inhibition of CCR3-mediated signaling pathways, suggesting that this compound might possess similar properties .
- Another study indicated that certain piperidine derivatives showed significant AChE inhibition, correlating with improved memory retention in animal models .
- In Vivo Studies :
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for N'-[(1-benzyl-4-piperidinyl)carbonyl]cyclopropanecarbohydrazide and related carbohydrazides?
- Method A : React cyclopropanecarbohydrazide with 1-benzyl-4-piperidinyl carbonyl chloride in anhydrous dichloromethane (DCM) under nitrogen at 0–5°C. Stir for 4–6 hours, followed by room temperature overnight. Purify via silica gel chromatography (ethyl acetate/hexane, 3:7) to yield ~60–70% product .
- Method B : Use a two-step protocol: (1) Couple 1-benzyl-4-piperidinecarboxylic acid with cyclopropanecarbohydrazide using EDCI/HOBt in DMF at 25°C for 12 hours. (2) Neutralize with aqueous NaHCO₃ and extract with ethyl acetate. Yields vary (45–65%) based on substituent steric effects .
- Validation : Confirm purity via ¹H/¹³C NMR (δ 1.0–1.5 ppm for cyclopropane protons; δ 3.5–4.0 ppm for piperidine N-CH₂), LC-MS (m/z ~356 [M+H]⁺), and elemental analysis (C, H, N within ±0.3%) .
Q. How is the compound characterized, and what analytical techniques are critical?
- Spectroscopy : ¹H/¹³C NMR for structural confirmation (e.g., cyclopropane ring protons at δ 1.2–1.4 ppm; piperidine benzyl group at δ 7.2–7.4 ppm) .
- Chromatography : HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%).
- Elemental Analysis : Verify stoichiometry (e.g., C: 64.2%, H: 6.5%, N: 11.8%) .
- Mass Spectrometry : High-resolution MS (HRMS) for exact mass determination (e.g., m/z 356.1845 [M+H]⁺) .
Advanced Research Questions
Q. What biological activities are reported for structurally analogous carbohydrazides?
- Antimicrobial Activity :
- Compound 3.1 (N'-(7-fluoroquinazolin-4-ylidene)cyclopropanecarbohydrazide) showed bactericidal effects against Pseudomonas aeruginosa (MIC: 50 µg/mL) and fungicidal activity against Candida albicans (MFC: 50 µg/mL), but no activity against S. aureus or E. coli .
- SAR Insight : Electron-withdrawing groups (e.g., F, Cl) on the quinazoline ring enhance antifungal potency .
- PARP Inhibition : Cyclopropanecarbonyl-piperidine derivatives (e.g., KU-0059436) inhibit PARP-1/2 at nM concentrations, suggesting potential for BRCA-deficient cancer therapy .
Q. How can researchers resolve contradictions in biological activity data?
- Case Study : Compound 3.1’s selective activity against P. aeruginosa but not S. aureus may stem from:
- Membrane Permeability : Gram-negative outer membrane lipopolysaccharides may limit compound entry .
- Target Specificity : Differential binding to P. aeruginosa enzymes (e.g., DNA gyrase) vs. Gram-positive targets .
- Methodological Solutions :
- Use efflux pump inhibitors (e.g., PAβN) to assess permeability limitations.
- Perform target-specific assays (e.g., enzyme inhibition kinetics) to identify mechanisms .
Q. What computational strategies support structure-activity relationship (SAR) studies?
- Docking Simulations : Model interactions with Candida albicans CYP51 (lanosterol 14α-demethylase) to predict antifungal activity. Cyclopropane’s rigidity may enhance binding to hydrophobic active sites .
- QSAR Models : Use Hammett constants (σ) to correlate substituent electronic effects with MIC values. For example, fluoro-substituted analogs (σ = +0.78) show higher potency than methyl derivatives (σ = -0.17) .
Q. What are the stability and solubility challenges in formulation?
- Stability : Cyclopropane rings are prone to ring-opening under acidic conditions (pH < 3). Use lyophilization for long-term storage .
- Solubility : Poor aqueous solubility (<0.1 mg/mL). Strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
